molecular formula C28H21FN2O4 B302290 N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302290
M. Wt: 468.5 g/mol
InChI Key: PHFLEPXRBBNZRO-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide, also known as FNH, is a synthetic compound that has shown promising results in scientific research. FNH belongs to the class of hydrazide derivatives and has been found to possess potent biological activities.

Mechanism of Action

The mechanism of action of N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been found to induce changes in the biochemical and physiological processes of cancer cells. N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Moreover, N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been found to alter the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the limitations of N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide include its limited solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research on N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate the potential of N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide as a therapeutic agent for cancer treatment. Another direction is to explore the mechanism of action of N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide and its interactions with other signaling pathways. Moreover, the development of novel analogs of N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide with improved solubility and stability could enhance its therapeutic potential.
Conclusion:
In conclusion, N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has shown promising results in scientific research. N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide possesses potent biological activities, including anticancer, antitumor, and anti-inflammatory properties. N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide inhibits the growth of various cancer cells and induces changes in the biochemical and physiological processes of cancer cells. N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. The future directions for research on N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide include investigating its potential as a therapeutic agent for cancer treatment and exploring its mechanism of action and interactions with other signaling pathways.

Synthesis Methods

N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide can be synthesized by reacting 2-hydroxy-1-naphthaldehyde with 4-[(2-fluorobenzyl)oxy]-3-methoxybenzohydrazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its biological activities, including anticancer, antitumor, and anti-inflammatory properties. N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been found to inhibit the growth of various cancer cells, including breast, liver, lung, and colon cancer cells. N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Moreover, N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

Product Name

N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C28H21FN2O4

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C28H21FN2O4/c1-33-26-14-18(10-12-25(26)34-17-20-7-3-5-9-23(20)29)16-30-31-28(32)27-15-22-21-8-4-2-6-19(21)11-13-24(22)35-27/h2-16H,17H2,1H3,(H,31,32)/b30-16+

InChI Key

PHFLEPXRBBNZRO-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5F

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5F

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5F

Origin of Product

United States

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